Diethyl 2-hexadecyl-3-oxobutanedioate
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Overview
Description
Diethyl 2-hexadecyl-3-oxobutanedioate is an organic compound with the molecular formula C22H40O5 It is a derivative of butanedioic acid, where two ethyl groups and a hexadecyl group are attached to the carbon backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-hexadecyl-3-oxobutanedioate can be synthesized through the alkylation of diethyl malonate with a hexadecyl halide. The reaction typically involves the following steps:
Formation of Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the general approach would involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-hexadecyl-3-oxobutanedioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-hexadecyl-3-oxobutanedioate has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of diethyl 2-hexadecyl-3-oxobutanedioate involves its interaction with various molecular targets and pathways:
Enolate Formation: The compound can form enolate ions under basic conditions, which can then participate in various nucleophilic addition and substitution reactions.
Lipid Interactions: The long alkyl chain allows it to interact with lipid membranes, potentially affecting membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-oxobutanedioate: A simpler analog without the long alkyl chain.
Diethyl 2-decyl-3-oxobutanedioate: Similar structure with a shorter alkyl chain.
Uniqueness
Diethyl 2-hexadecyl-3-oxobutanedioate is unique due to its long hexadecyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring hydrophobic interactions and lipid solubility .
Properties
CAS No. |
42065-58-7 |
---|---|
Molecular Formula |
C24H44O5 |
Molecular Weight |
412.6 g/mol |
IUPAC Name |
diethyl 2-hexadecyl-3-oxobutanedioate |
InChI |
InChI=1S/C24H44O5/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(23(26)28-5-2)22(25)24(27)29-6-3/h21H,4-20H2,1-3H3 |
InChI Key |
SFKXFSUPLYQWEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
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